4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide
Description
The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked via an oxygen atom to a benzenesulfonamide scaffold. The sulfonamide nitrogen is further substituted with a phenyl group, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3S/c19-16-10-12(18(20,21)22)11-23-17(16)27-14-6-8-15(9-7-14)28(25,26)24-13-4-2-1-3-5-13/h1-11,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDHLDZOWYWTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with N-phenylbenzenesulfonamide under specific conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein functions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals for crop protection
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy motif with several agrochemicals and pharmaceuticals. Key structural variations include:
- Sulfonamide vs.
- Substituents on the Sulfonamide Nitrogen: Compared to 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-(dimethylamino)propyl)benzenesulfonamide (), the phenyl substitution in the target compound enhances hydrophobicity, which may influence membrane permeability and metabolic stability.
Key Observations:
Haloxyfop : The carboxylic acid group in haloxyfop facilitates its role as a herbicide by mimicking natural plant growth regulators, whereas the sulfonamide in the target compound may target enzymes like carbonic anhydrases .
Chlorfluazuron : The benzamide and dichlorophenyl groups in Chlorfluazuron enhance its insecticidal activity by inhibiting chitin synthesis, a mechanism distinct from sulfonamide-based compounds .
Biological Activity
The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-phenylbenzenesulfonamide , also known by its CAS number 321432-45-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.
- Molecular Formula : C15H12ClF3N6O
- Molecular Weight : 360.74 g/mol
- Structure : The compound consists of a sulfonamide moiety linked to a pyridine derivative, which is known for enhancing biological activity through its electron-withdrawing trifluoromethyl group.
Anticancer Activity
Research has indicated that compounds containing the trifluoromethyl group often exhibit enhanced anticancer properties. A study evaluated a series of trifluoromethylated compounds, including derivatives similar to the target compound, using the National Cancer Institute's NCI-60 human tumor cell line screen. The results showed selective cytotoxicity against various cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 20% |
| A549 (Lung Cancer) | 25% |
| A498 (Renal Cancer) | 30% |
| UACC-257 (Melanoma) | 15% |
These findings suggest that the compound may possess significant potential as an anticancer agent, particularly against leukemia and lung cancer cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes critical for cancer cell proliferation.
- Cell Membrane Permeability : The trifluoromethyl group enhances membrane permeability, facilitating better drug delivery to target cells .
- Induction of Apoptosis : Preliminary studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death .
Study 1: In Vivo Efficacy
A recent study focused on the in vivo effects of the compound on tumor-bearing mice. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Size Reduction : Average reduction of 40% after 4 weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated groups, indicating a potential therapeutic benefit .
Study 2: Pharmacokinetics and Toxicology
Another investigation assessed the pharmacokinetics and toxicological profile of the compound. Key findings included:
Q & A
Q. What multi-step synthetic routes are optimal for introducing the trifluoromethyl and chloro substituents on the pyridine ring?
The synthesis of the pyridine core typically begins with chlorination at the 3-position, followed by trifluoromethylation at the 5-position. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce chlorine at the 3-position of pyridine .
- Trifluoromethylation : Employing Ruppert-Prakash reagent (TMSCF₃) with a copper catalyst or CF₃I under radical conditions to install the trifluoromethyl group at the 5-position .
- Coupling : Formation of the ether linkage via nucleophilic aromatic substitution (SNAr) between the pyridine derivative and the benzenesulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Q. What analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 ppm for CF₃) .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₁₈H₁₂ClF₃N₂O₃S: [M+H]⁺ calc. 453.03) .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>98%) and detect trace impurities .
Q. How should initial biological activity screening be designed for antibacterial potential?
- Target Selection : Prioritize enzymes like acps-pptase (involved in bacterial lipid biosynthesis) based on structural analogs .
- Assay Design :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?
Q. What experimental approaches validate the compound’s mode of action against bacterial targets?
- Enzyme Inhibition Assays : Direct measurement of acps-pptase inhibition using radiolabeled substrates (e.g., ¹⁴C-malonyl-CoA) to quantify IC₅₀ values .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., PDB deposition) to identify binding interactions (e.g., H-bonding with pyridine oxygen) .
- Resistance Studies : Serial passage experiments with S. aureus to detect mutations in pptase genes conferring resistance .
Q. How can contradictory reports on herbicidal vs. antibacterial activity be reconciled?
- Target Specificity Profiling : Screen against off-target plant enzymes (e.g., ACCase for herbicidal activity) to identify cross-reactivity .
- Species-Selective Uptake : Evaluate permeability differences (e.g., outer membrane permeability in Gram-negative bacteria vs. plant cell walls) using fluorescent probes .
Q. What computational strategies predict binding affinity and metabolite formation?
Q. How can metabolic pathways be elucidated using isotope labeling?
- ¹⁴C Radiolabeling : Synthesize the compound with ¹⁴C at the pyridine ring. Track metabolites in in vitro liver microsomes (e.g., CYP450-mediated oxidation) via HPLC-radiodetection .
- ¹⁹F NMR Monitoring : Observe trifluoromethyl group stability during degradation studies (e.g., pH-dependent hydrolysis) .
Q. What methodologies assess environmental persistence and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
